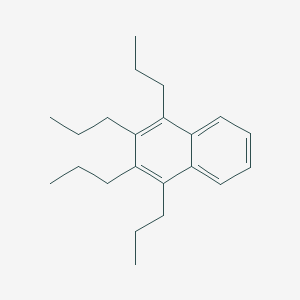
1,2,3,4-Tetrapropylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrapropylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C22H32. This compound is characterized by the presence of four propyl groups attached to a naphthalene core. It is a derivative of naphthalene, which is a common structural motif in organic chemistry known for its stability and aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrapropylnaphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrapropylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: HNO3, H2SO4, controlled temperature and concentration.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
1,2,3,4-Tetrapropylnaphthalene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its stable aromatic structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrapropylnaphthalene involves its interaction with molecular targets through its aromatic and hydrophobic properties. It can intercalate into biological membranes, affecting membrane fluidity and function. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of propyl groups.
1,2,3,4-Tetraethylnaphthalene: Similar structure with ethyl groups.
1,2,3,4-Tetramethylnaphthalene: Contains methyl groups.
Uniqueness: 1,2,3,4-Tetrapropylnaphthalene is unique due to the specific steric and electronic effects imparted by the propyl groups. These effects influence its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl or aryl substituents.
Properties
CAS No. |
61205-43-4 |
|---|---|
Molecular Formula |
C22H32 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1,2,3,4-tetrapropylnaphthalene |
InChI |
InChI=1S/C22H32/c1-5-11-17-18(12-6-2)20(14-8-4)22-16-10-9-15-21(22)19(17)13-7-3/h9-10,15-16H,5-8,11-14H2,1-4H3 |
InChI Key |
NRDUFIGTQVCRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C2=CC=CC=C21)CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


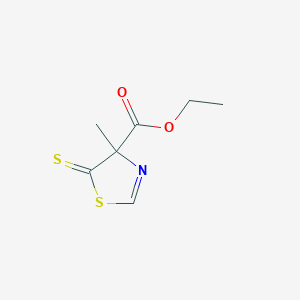
![3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14580746.png)
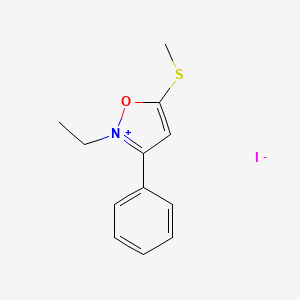
![3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14580757.png)
![(E)-N-Cyclohexyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14580758.png)
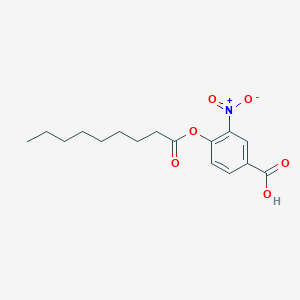
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-3-methyl-](/img/structure/B14580768.png)

![2,3-Bis[(trimethylsilyl)amino]but-2-enedinitrile](/img/structure/B14580774.png)
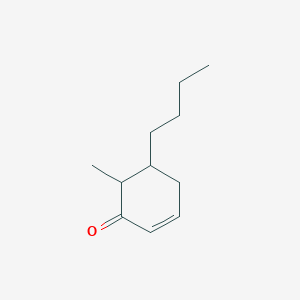
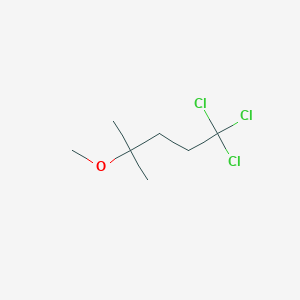
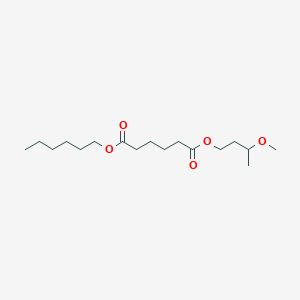
![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14580789.png)

